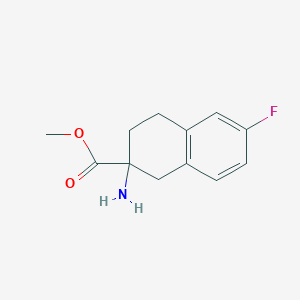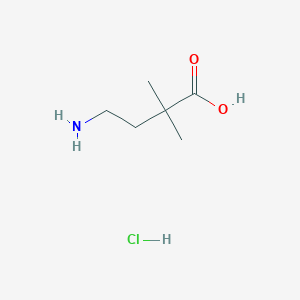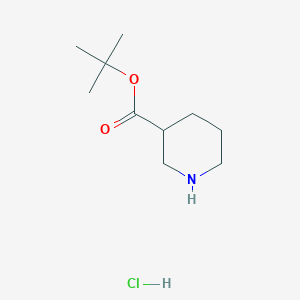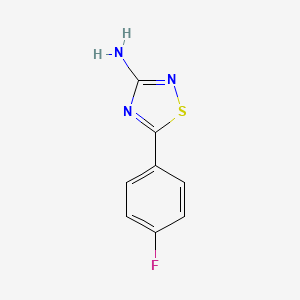
5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of a compound like “5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” would depend on the specific conditions and reagents used. Thiadiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine” would be determined by its specific molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .
Applications De Recherche Scientifique
1. Noncovalent Interactions Analysis
5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine has been studied for its noncovalent interactions using quantum theory and Hirshfeld surface analysis. The research highlighted the importance of these interactions in the stabilization of crystal structures and their potential in designing new materials with specific properties (El-Emam et al., 2020).
2. Anticancer and Antitubercular Activities
This compound has been evaluated for its antitumor and antitubercular activities. Some derivatives demonstrated significant in vitro activities against breast cancer cell lines and mycobacterium smegmatis MC155, suggesting their potential as therapeutic agents in cancer and tuberculosis treatment (Chandra Sekhar et al., 2019).
3. Molecular Structure Analysis
Studies on the molecular structure of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine derivatives have provided insights into their crystallographic properties and the impact of different substitutions on their molecular orientation and stability (Yin et al., 2008).
4. Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial activities. This research enhances the understanding of their potential use in combating various bacterial and fungal infections (Dengale et al., 2019).
5. Fluorescence and Spectroscopic Studies
The compound's derivatives have been studied for their fluorescence effects, which can be influenced by structural composition and molecular aggregation. These properties make them suitable for use as fluorescence probes in biological and molecular medical research (Budziak et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIMNOLKKPZKTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NS2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

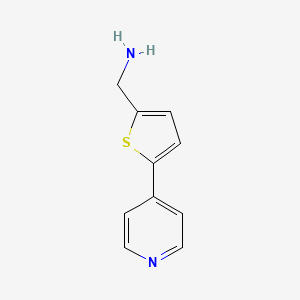


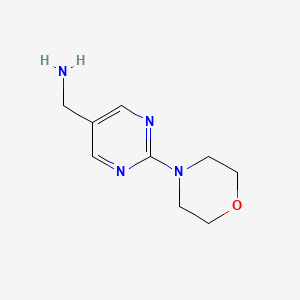

![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)



